molecular formula C5H8F3NO B7868937 Ethyl 3,3,3-trifluoropropanimidate

Ethyl 3,3,3-trifluoropropanimidate

Cat. No.: B7868937
M. Wt: 155.12 g/mol
InChI Key: MTTMADXARZWTLP-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoropropanimidate is a fluorinated organic compound with the molecular formula C5H8F3NO This compound is characterized by the presence of three fluorine atoms attached to the third carbon of the propanimidate group, making it a trifluorinated derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3,3-trifluoropropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl 3,3,3-trifluoropropanoate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: Ethyl 3,3,3-trifluoropropanoate.

    Reagent: Ammonia or a primary amine.

    Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, at temperatures ranging from 0°C to room temperature.

The reaction can be represented by the following equation:

C5H7F3O2+NH3C5H8F3NO+H2O\text{C}_5\text{H}_7\text{F}_3\text{O}_2 + \text{NH}_3 \rightarrow \text{C}_5\text{H}_8\text{F}_3\text{NO} + \text{H}_2\text{O} C5​H7​F3​O2​+NH3​→C5​H8​F3​NO+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoropropanimidate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

    Hydrolysis: The compound can be hydrolyzed to yield ethyl 3,3,3-trifluoropropanoate and ammonia.

    Oxidation and Reduction: While the trifluoromethyl group is generally resistant to oxidation, the imidate group can undergo reduction to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions facilitate the hydrolysis reaction.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Hydrolysis: Ethyl 3,3,3-trifluoropropanoate and ammonia.

    Reduction: Corresponding amines.

Scientific Research Applications

Ethyl 3,3,3-trifluoropropanimidate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic the properties of other functional groups.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in enhancing the metabolic stability and bioavailability of drugs.

    Industry: Utilized in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism by which ethyl 3,3,3-trifluoropropanimidate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is known to influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. In drug design, this group can enhance the binding affinity to enzymes or receptors, thereby modulating the biological activity of the compound.

Comparison with Similar Compounds

Ethyl 3,3,3-trifluoropropanimidate can be compared with other fluorinated compounds such as:

    Ethyl 3,3,3-trifluoropropanoate: Similar in structure but lacks the imidate group, making it less reactive in certain chemical transformations.

    Mthis compound: The methyl ester variant, which may have different physical properties and reactivity.

    Trifluoroacetic acid ethyl ester: Another fluorinated ester, but with different reactivity due to the presence of the carboxylic acid group.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the imidate functionality, which imparts distinct chemical and physical properties useful in various applications.

Properties

IUPAC Name

ethyl 3,3,3-trifluoropropanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c1-2-10-4(9)3-5(6,7)8/h9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTMADXARZWTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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